molecular formula C12H12FN3O2 B12302535 2,3,5-Tris(1-aziridinyl)-6-fluoro-2,5-cyclohexadiene-1,4-dione CAS No. 1683-96-1

2,3,5-Tris(1-aziridinyl)-6-fluoro-2,5-cyclohexadiene-1,4-dione

Cat. No.: B12302535
CAS No.: 1683-96-1
M. Wt: 249.24 g/mol
InChI Key: PHOOFVBPSXCNTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,5-Tris(1-aziridinyl)-6-fluoro-2,5-cyclohexadiene-1,4-dione is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of three aziridinyl groups and a fluorine atom attached to a cyclohexadiene-1,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Tris(1-aziridinyl)-6-fluoro-2,5-cyclohexadiene-1,4-dione typically involves the reaction of 2,5-cyclohexadiene-1,4-dione with aziridine in the presence of a fluorinating agent. The reaction conditions often include the use of a solvent such as dichloromethane or chloroform, and the reaction is carried out at room temperature or slightly elevated temperatures. The fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), is added to introduce the fluorine atom into the molecule .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

2,3,5-Tris(1-aziridinyl)-6-fluoro-2,5-cyclohexadiene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted aziridinyl compounds .

Scientific Research Applications

2,3,5-Tris(1-aziridinyl)-6-fluoro-2,5-cyclohexadiene-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,5-Tris(1-aziridinyl)-6-fluoro-2,5-cyclohexadiene-1,4-dione involves the formation of reactive intermediates that can interact with nucleophilic sites in biological macromolecules. The aziridinyl groups are highly reactive and can form covalent bonds with DNA, leading to DNA cross-linking and subsequent cell death. This mechanism is particularly effective against rapidly dividing cancer cells, making the compound a potential anti-cancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,5-Tris(1-aziridinyl)-6-fluoro-2,5-cyclohexadiene-1,4-dione is unique due to the presence of three aziridinyl groups and a fluorine atom, which enhance its reactivity and specificity towards biological targets. This makes it a valuable compound for further research and development in various scientific fields .

Properties

CAS No.

1683-96-1

Molecular Formula

C12H12FN3O2

Molecular Weight

249.24 g/mol

IUPAC Name

2,3,5-tris(aziridin-1-yl)-6-fluorocyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C12H12FN3O2/c13-7-8(14-1-2-14)12(18)10(16-5-6-16)9(11(7)17)15-3-4-15/h1-6H2

InChI Key

PHOOFVBPSXCNTI-UHFFFAOYSA-N

Canonical SMILES

C1CN1C2=C(C(=O)C(=C(C2=O)N3CC3)F)N4CC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.